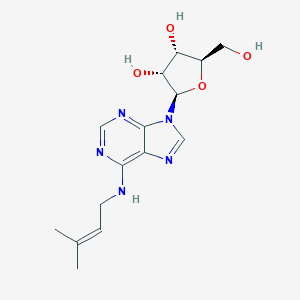

Riboprine

Vue d'ensemble

Description

Synthesis of Activated Pyrimidine Ribonucleotides

The study presented in the first paper demonstrates a novel synthesis of activated pyrimidine ribonucleotides under prebiotically plausible conditions. This synthesis bypasses the need for free ribose and canonical nucleobases, instead using arabinose amino-oxazoline and anhydronucleoside intermediates. The starting materials, such as cyanamide and cyanoacetylene, are considered plausible prebiotic feedstock molecules. The presence of inorganic phosphate from the beginning is crucial as it acts as a catalyst and buffer throughout the reaction sequence .

NAD+ Precursor Vitamins in Human Nutrition

The second paper discusses the role of various NAD+ precursors, including nicotinic acid, nicotinamide, and nicotinamide riboside, in human nutrition. It highlights the potential benefits of increased NAD+ synthesis, such as protection against neurological degeneration and infection. Nicotinamide riboside, in particular, is identified as a unique precursor that supports neuronal NAD+ synthesis, suggesting its potential for supplementation and further research .

Functional Groups in Hairpin Ribozyme Catalysis

The third paper explores the importance of specific purine functional groups in the catalytic activity of the hairpin ribozyme. By using synthetic chemistry techniques, the study examines how alterations to purine residues affect RNA cleavage kinetics. The findings indicate that certain hydrogen bonds are crucial for the ribozyme's activity and propose a secondary structure model for loop B of the hairpin .

Ribosomal Synthesis of Modified Peptides

In the fourth paper, the ribosomal synthesis of peptides containing dehydrobutyrine and methyllanthionine is reported. This involves the incorporation of vinylglycine, followed by its isomerization and intramolecular reactions. This study contributes to the understanding of ribosomal synthesis and the potential for creating novel peptide structures .

Feedback Mechanisms in Purine Ribotide Synthesis

The fifth paper delves into the feedback mechanisms that regulate the de novo synthesis of purine ribotides. It discusses the multienzyme system involved in converting various precursors into inosinic acid and how feedback inhibition may play a role in controlling the synthesis rate. This research provides insights into the complex regulation of purine biosynthesis .

Metabolism of Allopurinol

The sixth paper investigates the metabolism of allopurinol and the formation of allopurinol-1-riboside in the context of purine nucleoside phosphorylase deficiency. The study reveals that allopurinol-1-riboside can be formed indirectly via allopurinol-1-ribotide, providing new insights into the metabolic pathways of allopurinol and its metabolites .

Hammerhead Ribozyme Cleavage Efficiency

The seventh paper examines the role of specific purine amino and hydroxyl groups in the cleavage efficiency of a hammerhead ribozyme. By synthesizing modified ribozymes with excised functional groups, the study assesses the impact on substrate binding and the catalytic reaction. The results highlight the significance of certain groups for the ribozyme's function .

Anti-obesity Effects of N-(D-Ribopyranosyl)Taurine

Finally, the eighth paper presents the anti-obesity effects of N-(d-Ribopyranosyl)taurine sodium salt (T-Rib) in diet-induced obesity and taurine deficiency rat models. The study shows that T-Rib supplementation can suppress body weight gain and reduce adipose tissue, suggesting its potential as an anti-obesity agent .

Applications De Recherche Scientifique

Applications antivirales contre la COVID-19

Riboprine a montré des résultats prometteurs en tant qu'agent antiviral, en particulier contre le virus SARS-CoV-2. Des études ont montré que this compound peut inhiber efficacement la réplication du virus, y compris le sous-variant Omicron-B.1.1.529/BA.2 . Il cible l'ARN polymérase dépendante de l'ARN (RdRp) et l'exoribonucléase 3′-à-5′ (ExoN), qui sont essentielles à la réplication virale . L'action inhibitrice puissante du composé a été démontrée par des essais anti-RdRp et anti-SARS-CoV-2 in vitro, mettant en évidence son potentiel en tant que composé principal dans le traitement de la COVID-19 .

Mécanisme d'inhibition à double action

Le mécanisme d'action de this compound est particulièrement remarquable pour son effet inhibiteur double. Il cible simultanément deux enzymes SARS-CoV-2 conservées, RdRp et ExoN, ce qui en fait un candidat robuste pour arrêter la multiplication virale . Cette approche à double action est un avantage significatif, car elle peut réduire la probabilité de développement de résistance par le virus.

Caractéristiques pharmacophoriques

Les caractéristiques pharmacophoriques de this compound en font un candidat idéal pour le développement de médicaments. Sa structure moléculaire lui permet de servir d'inhibiteur à double action de la réplication et des processus de relecture de SARS-CoV-2 . Cela suggère que this compound pourrait être développé en un médicament qui non seulement traite l'infection mais minimise également l'émergence de nouvelles souches virales.

Potentiel de repositionnement

L'efficacité de this compound contre SARS-CoV-2 suggère qu'il pourrait être repositionné pour une utilisation contre d'autres infections virales. La capacité du composé à inhiber les enzymes virales cruciales pourrait être explorée dans le contexte d'autres virus à ARN, élargissant potentiellement ses applications thérapeutiques .

Validation in silico et in vitro

L'efficacité de this compound a été validée par des études de recherche précliniques in silico et in vitro complètes. Ces études ont fourni une base solide pour l'utilisation potentielle du composé en milieu clinique, les essais in vitro confirmant les prédictions in silico .

Efficacité comparative

Dans des études comparatives, this compound a surpassé les médicaments antiviraux existants comme le remdesivir et le molnupiravir en inhibant la réplication de SARS-CoV-2. Cela met en évidence l'efficacité supérieure de this compound et le positionne comme un candidat solide pour l'inclusion dans les schémas de traitement antiviraux .

Formes phosphorylées métaboliques

Les esters triphosphates de this compound, identifiés comme les principales formes phosphorylées métaboliques in vivo, devraient être aussi efficaces et puissants que les formes basiques originales administrées, voire plus. Cela indique que les métabolites actifs de this compound pourraient jouer un rôle important dans son activité antivirale .

Activités inhibitrices synergiques

Les effets inhibiteurs de this compound contre la réplication de SARS-CoV-2 peuvent être attribués à ses trois activités inhibitrices synergiques. <a data-citationid="e1bfe3db-e

Mécanisme D'action

Target of Action

Riboprine is a nucleoside analog . It belongs to the class of organic compounds known as purine nucleosides . It has been used in trials studying the treatment of nausea and surgical site infection .

Mode of Action

Recent studies suggest that this compound might have a role in inhibiting the replication of sars-cov-2 . It is suggested that this compound acts as a dual-action inhibitor of SARS-CoV-2 replication and proofreading .

Biochemical Pathways

It is suggested that this compound might affect the replication pathway of sars-cov-2 .

Result of Action

This compound has been found to powerfully inhibit the replication of the new virulent strains of SARS-CoV-2 with extremely minute in vitro anti-RdRp and anti-SARS-CoV-2 EC50 values . These biochemical findings suggest that this compound could serve as a prospective lead compound against COVID-19 .

Action Environment

It is known that environmental factors can influence the action of drugs in general . For example, factors such as light, temperature, and pollution could potentially alter the efficacy and stability of drugs

Propriétés

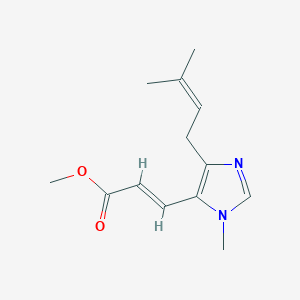

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVMJSALORZVDV-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057828 | |

| Record name | Riboprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7724-76-7 | |

| Record name | Isopentenyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riboprine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Riboprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EU82FAZ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

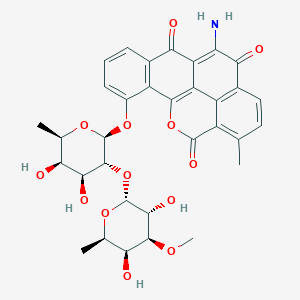

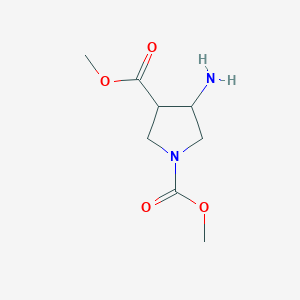

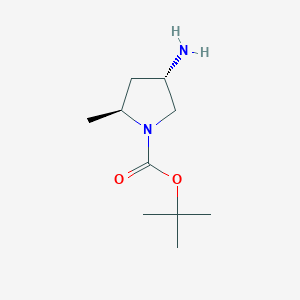

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Riboprine a potential candidate for treating COVID-19?

A1: this compound has shown promising results as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. It appears to act as a dual-action inhibitor, targeting two crucial viral enzymes: RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN) [, ]. These enzymes are essential for viral replication and proofreading, respectively. By inhibiting both, this compound could effectively halt the virus's ability to multiply and potentially reduce the severity of COVID-19 infections.

Q2: How does this compound interact with its target enzymes, RdRp and ExoN?

A2: While the exact mechanism is still under investigation, computational studies suggest that this compound binds strongly to the key catalytic pockets within the active sites of both RdRp and ExoN [, ]. This binding likely interferes with the enzymes' ability to interact with RNA nucleotides, disrupting the viral replication and proofreading processes.

Q3: Has this compound demonstrated efficacy against different SARS-CoV-2 variants?

A3: Research indicates that this compound exhibits potent antiviral activity against the Omicron variant of SARS-CoV-2, including the B.1.1.529.4 lineage []. Notably, its in vitro efficacy against this variant surpasses that of Remdesivir and Molnupiravir, two currently used antiviral drugs for COVID-19 treatment []. This suggests that this compound could potentially be effective against various emerging SARS-CoV-2 variants.

Q4: What are the next steps in the research and development of this compound as a potential COVID-19 treatment?

A4: While the in vitro studies are encouraging, further preclinical and clinical evaluations are crucial to fully assess the safety and efficacy of this compound in living organisms []. This includes investigating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), determining optimal dosages, and evaluating potential side effects and long-term impacts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)

![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)

![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)